REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:17][CH2:18][CH2:19][CH3:20])[C:6](=O)[N:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)(Cl)=O.[CH2:26]([NH2:30])[CH2:27][CH2:28][CH3:29]>C(#N)C>[CH2:1]([N:5]([CH2:17][CH2:18][CH2:19][CH3:20])[C:6](=[N:30][CH2:26][CH2:27][CH2:28][CH3:29])[N:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
56.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(C(N(CCCC)CCCC)=O)CCCC
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
whereupon a soft, fluffy precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 60° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
again cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 50 ml
|
Type
|
EXTRACTION
|
Details
|
of 25% (by weight) aqueous sodium hydroxide solution and extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil which
|
Type
|
DISTILLATION
|
Details
|
upon distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C(N(CCCC)CCCC)=NCCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.32 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |